Product packaging for Methyl 5-acetyl-2-bromobenzoate(Cat. No.:CAS No. 1263286-07-2)

Methyl 5-acetyl-2-bromobenzoate

Cat. No.: B595905
CAS No.: 1263286-07-2
M. Wt: 257.083
InChI Key: XPHIAVRWXRZWGE-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzoic Acid Derivatives in Organic Synthesis

Halogenated benzoic acid derivatives are a cornerstone of organic synthesis, primarily due to the reactivity of the carbon-halogen bond. acs.orgnih.gov This bond serves as a key functional group for introducing a wide array of substituents onto the aromatic ring through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. acs.orgscispace.com The presence of halogens like bromine can influence the electronic properties of the benzene (B151609) ring, affecting the acidity of the carboxylic acid and directing subsequent electrophilic substitutions. acs.org This makes them indispensable precursors for creating complex molecules, including pharmaceuticals and functional materials. acs.orgscispace.com Furthermore, the conversion of readily available carboxylic acids into valuable organic halides through halodecarboxylation is a synthetically useful strategy. acs.orgnih.gov

Overview of Acetyl-Substituted Benzoates as Versatile Intermediates

Acetyl-substituted benzoates are valuable intermediates in organic synthesis, offering multiple avenues for molecular elaboration. rsc.org The acetyl group's ketone functionality can undergo a variety of transformations, including nucleophilic additions and reductions. libretexts.org Simultaneously, the benzoate (B1203000) ester can be hydrolyzed to a carboxylic acid or undergo other ester-specific reactions. wikipedia.org This dual reactivity allows for sequential and selective modifications, enabling the construction of intricate molecular frameworks. rsc.org The acetyl group also acts as a meta-director in electrophilic aromatic substitutions, providing regiochemical control in the synthesis of polysubstituted aromatic compounds.

Current Research Perspectives on Methyl 5-acetyl-2-bromobenzoate and its Analogs

This compound itself is a subject of research as a versatile building block. Its trifunctional nature allows for a programmed sequence of reactions. For instance, the bromine atom can be utilized in cross-coupling reactions, the acetyl group can be a site for forming new carbon-carbon or carbon-heteroatom bonds, and the methyl ester provides a handle for amide formation or hydrolysis to the corresponding carboxylic acid.

Research on analogs of this compound highlights the importance of this structural motif. For example, derivatives of methyl 2-amino-5-bromobenzoate are used to synthesize inhibitors of bacterial enzymes like FabH and the PqsD quorum sensing system in Pseudomonas aeruginosa. medchemexpress.com Other research has explored the use of related brominated benzoic acid derivatives in the development of modulators for androgen and glucocorticoid receptors, which are targets for various diseases. google.com Furthermore, studies on the alkaline hydrolysis of substituted methyl benzoates, including those with acetylphenyl groups, provide insights into the reactivity and neighboring group participation of these functionalities. rsc.org The development of methods for the C-H halogenation of benzoic acid derivatives continues to be an active area of research, aiming to provide efficient access to these valuable intermediates. scispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrO3 B595905 Methyl 5-acetyl-2-bromobenzoate CAS No. 1263286-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-acetyl-2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-6(12)7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHIAVRWXRZWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of Methyl 5 Acetyl 2 Bromobenzoate

Reactions at the Bromine Substituent

The bromine atom attached to the aromatic ring is a key site for modifications, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The benzene (B151609) ring of Methyl 5-acetyl-2-bromobenzoate is rendered electron-deficient by the presence of two electron-withdrawing groups: the acetyl group (para to the bromine) and the methyl ester group (meta to the bromine). This electronic feature makes the compound susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. pressbooks.pub In the SNAr mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. pressbooks.pub The electron-withdrawing acetyl and ester groups effectively stabilize the negative charge of this intermediate, facilitating the subsequent departure of the bromide leaving group and restoring aromaticity. pressbooks.pub

A variety of nucleophiles can be employed in these reactions, including alkoxides, thiolates, and amines, allowing for the introduction of diverse functionalities. For instance, reaction with sodium methoxide (B1231860) would yield the corresponding methoxy (B1213986) derivative, while reaction with an amine would produce an aniline (B41778) derivative. The efficiency of these reactions can be influenced by factors such as the strength of the nucleophile, solvent, and temperature. Modern methods may employ sustainable and mild conditions, such as using water as a solvent with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC) to facilitate the reaction between various nucleophiles and electrophiles. d-nb.info

The bromine substituent serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling is one of the most widely used methods. libretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide. libretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. libretexts.org

Transmetalation : In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond in the product and regenerating the Pd(0) catalyst. libretexts.org

This methodology allows for the formation of biaryl structures or the introduction of various alkyl, alkenyl, or alkynyl groups at the 2-position of the benzoate (B1203000) ring. The reaction is known for its high functional group tolerance, making it suitable for complex molecule synthesis. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents generalized conditions and may require optimization for the specific substrate.

Parameter Condition Purpose/Comment
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) Pre-catalyst that generates the active Pd(0) species.
Ligand PPh₃, SPhos, XPhos Stabilizes the palladium center and influences reactivity.
Boron Reagent Arylboronic acid, Alkenylboronic ester Source of the new carbon-based substituent.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron reagent for transmetalation.
Solvent Toluene, Dioxane, DMF, Water/Organic mixtures Solubilizes reactants and influences reaction rate.
Temperature 50-120 °C Provides energy to overcome activation barriers.

Transformations Involving the Acetyl Group

The acetyl group provides another reactive center within the molecule, primarily through reactions at the alpha-carbon and the carbonyl itself.

The methyl group of the acetyl moiety contains α-hydrogens that can be substituted with halogens, such as bromine, under appropriate conditions. This reaction typically proceeds via an enol or enolate intermediate. libretexts.org In an acidic medium, the carbonyl oxygen is protonated, which facilitates the formation of the enol tautomer. This enol then acts as a nucleophile, attacking an electrophilic halogen (e.g., Br₂). libretexts.org

A common procedure involves treating the starting ketone with bromine in a solvent like chloroform (B151607) or acetic acid. prepchem.comnih.gov For instance, the closely related methyl 5-acetyl-2-methoxybenzoate can be converted to methyl 5-(2-bromoacetyl)-2-methoxybenzoate in high yield by reacting it with bromine in chloroform. prepchem.com Similarly, methyl 5-acetyl-2-propoxybenzoate undergoes α-bromination when treated with bromine and aluminum trichloride (B1173362) in dichloromethane (B109758). nih.gov The resulting α-halo ketone, methyl 5-(2-bromoacetyl)-2-bromobenzoate, is a valuable intermediate itself, as the newly introduced bromine is highly reactive towards nucleophilic substitution, enabling the synthesis of a wide array of derivatives.

Like other ketones with α-hydrogens, the acetyl group of this compound exists in equilibrium with its corresponding enol form. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert. masterorganicchemistry.com The equilibrium between the keto and enol forms can be catalyzed by either acid or base. youtube.comlibretexts.org

Base-Catalyzed Tautomerism : A base removes an α-hydrogen to form a resonance-stabilized enolate anion. Protonation of the oxygen atom of the enolate yields the enol. libretexts.org

Acid-Catalyzed Tautomerism : An acid protonates the carbonyl oxygen, making the α-hydrogen more acidic. A weak base (like the solvent) can then remove the α-hydrogen to form the enol. libretexts.org

Although the keto form is typically more stable and predominates at equilibrium for simple ketones, the enol form is a key reactive intermediate. libretexts.org The enol's carbon-carbon double bond is nucleophilic, and this reactivity is exploited in reactions such as α-halogenation. libretexts.org The stability and concentration of the enol can be influenced by factors like solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.com

Reactions of the Ester Functional Group

The methyl ester group is the third reactive site in the molecule. It can undergo transformations typical of carboxylic acid derivatives, most notably hydrolysis and transesterification.

Ester hydrolysis, or saponification, involves reacting the ester with a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution. This reaction cleaves the ester bond to produce the corresponding carboxylate salt (sodium 5-acetyl-2-bromobenzoate). Subsequent acidification yields the carboxylic acid, 5-acetyl-2-bromobenzoic acid. This transformation is useful for creating derivatives via the carboxylic acid functionality or for altering the solubility of the molecule.

Transesterification can occur when the methyl ester is treated with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) under acidic conditions would lead to an equilibrium mixture containing the corresponding ethyl ester, ethyl 5-acetyl-2-bromobenzoate. This allows for the modification of the ester group to modulate the compound's physical and chemical properties. smolecule.com

Table 2: Summary of Derivatization Strategies

Functional Group Reaction Type Reagents Product Type
Bromine Nucleophilic Aromatic Substitution Nu⁻ (e.g., RO⁻, RS⁻, R₂N⁻) Aryl ether, thioether, or amine
Bromine Suzuki-Miyaura Coupling R-B(OH)₂, Pd catalyst, Base Biaryl or substituted aryl
Acetyl (α-carbon) Alpha-Halogenation Br₂, Acid or Base catalyst α-Halo ketone
Ester Hydrolysis (Saponification) NaOH, H₂O then H₃O⁺ Carboxylic acid
Ester Transesterification R'OH, Acid or Base catalyst New ester (R' ester)

Hydrolysis and Transesterification

The methyl ester functionality of this compound is susceptible to nucleophilic acyl substitution, allowing for both hydrolysis and transesterification reactions.

Hydrolysis: The ester can be converted to its corresponding carboxylic acid, 5-acetyl-2-bromobenzoic acid, through hydrolysis. This reaction is typically carried out in the presence of an acid or a base catalyst with water. Basic hydrolysis, or saponification, involves the use of a base like sodium hydroxide, which yields the carboxylate salt, followed by an acidic workup to protonate it to the final carboxylic acid. Acid-catalyzed hydrolysis is an equilibrium-driven process that uses a strong acid and water. ambeed.com

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol, such as ethanol or isopropanol. The reaction is generally catalyzed by an acid or a base and is often driven to completion by using the new alcohol as the solvent.

Below is a summary of these transformations:

Reaction Starting Material Reagents Product
HydrolysisThis compound1. NaOH, H₂O/MeOH2. H₃O⁺5-acetyl-2-bromobenzoic acid
TransesterificationThis compoundR-OH (e.g., EtOH), Acid or Base CatalystAlkyl 5-acetyl-2-bromobenzoate

Amidation Reactions

The methyl ester group can also be converted into an amide functionality through reaction with a primary or secondary amine. This transformation, known as amidation, typically requires heating or catalytic activation to proceed efficiently, as amines are less reactive nucleophiles than alkoxides. The reaction displaces the methoxy group with the amine, forming a stable amide bond and releasing methanol (B129727) as a byproduct. This provides a direct route to a variety of N-substituted 5-acetyl-2-bromobenzamides, which can be valuable intermediates for further derivatization.

A general scheme for the amidation reaction is presented below:

Reaction Starting Material Reagents Product
AmidationThis compoundR¹R²NH (Primary or Secondary Amine)N,N-disubstituted-5-acetyl-2-bromobenzamide

Cyclization and Heterocycle Formation

The functional groups of this compound and its derivatives serve as handles for constructing various heterocyclic scaffolds. A common strategy involves the initial conversion of the 2-bromo substituent into a nucleophilic group, such as an amine, which can then participate in intramolecular cyclization reactions.

Synthesis of Quinazolinone Derivatives from Related Amino-Bromobenzoates

Quinazolinones are a class of heterocyclic compounds with significant pharmacological interest. A versatile route to these structures begins with the conversion of this compound to its 2-amino analog, Methyl 5-acetyl-2-aminobenzoate (a derivative of anthranilic acid). This intermediate can then undergo cyclization to form the quinazolinone core.

One established method involves the reaction of a 2-aminobenzoic acid derivative with formamide, which serves as both the reagent and solvent, to yield the 4(3H)-quinazolinone. researchgate.net Alternatively, 2-aminobenzamides can be condensed with various C1 sources like methanol in the presence of a copper catalyst to produce quinazolinones. researchgate.net These methods highlight the utility of the 2-amino-benzoate scaffold in building complex heterocycles. rsc.orgorganic-chemistry.org

A representative transformation is shown below:

Reaction Step Starting Material Reagents/Conditions Intermediate/Product
1. Amination (example)This compoundAmmonia (B1221849) source, CatalystMethyl 5-acetyl-2-aminobenzoate
2. CyclizationMethyl 5-acetyl-2-aminobenzoateFormamide, Heat6-Acetylquinazolin-4(3H)-one

Formation of Benzo-oxazinone Intermediates

The synthesis of certain substituted quinazolinones often proceeds through a benzoxazinone (B8607429) intermediate. researchgate.net Starting from the key intermediate, Methyl 5-acetyl-2-aminobenzoate, reaction with an acylating agent like acetic anhydride (B1165640) leads to both N-acylation and subsequent intramolecular cyclization. This reaction forms a 1,3-benzoxazin-4-one derivative. These intermediates are highly reactive towards nitrogen nucleophiles. For instance, reaction with ammonia or a primary amine will open the oxazinone ring and re-close to form the more stable quinazolinone structure.

The formation of the benzoxazinone intermediate is outlined in the following table:

Reaction Starting Material Reagents Product
Acylation and CyclizationMethyl 5-acetyl-2-aminobenzoateAcetic Anhydride, Heat6-Acetyl-2-methyl-4H-3,1-benzoxazin-4-one

Generation of Thiazole-Containing Scaffolds

The acetyl group of this compound provides a reactive site for the construction of thiazole (B1198619) rings via the well-known Hantzsch thiazole synthesis. This process typically involves two steps. First, the acetyl group is converted into an α-haloketone through bromination at the alpha-carbon using a reagent like N-bromosuccinimide (NBS). The resulting α-bromoacetyl intermediate is then condensed with a thioamide, such as thiourea, to form the thiazole ring. This reaction proceeds by initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to furnish the aromatic thiazole scaffold.

This two-step sequence provides a powerful method for incorporating a thiazole moiety into the benzene ring.

Reaction Step Starting Material Reagents Intermediate/Product
1. α-HalogenationThis compoundN-Bromosuccinimide (NBS)Methyl 5-(2-bromoacetyl)-2-bromobenzoate
2. Hantzsch CondensationMethyl 5-(2-bromoacetyl)-2-bromobenzoateThiourea (or other thioamides)Methyl 2-bromo-5-(2-aminothiazol-4-yl)benzoate

Advanced Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. For Methyl 5-acetyl-2-bromobenzoate, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl ester and acetyl groups. The chemical shift (δ) of each signal, reported in parts per million (ppm), indicates the electronic environment of the protons. The integration of the peaks reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about neighboring protons.

Expected ¹H NMR Spectral Data for this compound:

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling constants (J) would be determined by their positions relative to the bromo, acetyl, and methyl ester substituents.

Methyl Ester Protons (-OCH₃): A singlet peak would be expected for the three protons of the methyl ester group, typically appearing in the range of δ 3.5-4.0 ppm.

Acetyl Protons (-COCH₃): A singlet peak for the three protons of the acetyl group would be anticipated, generally found in the range of δ 2.0-2.5 ppm.

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Aromatic-H~7.5 - 8.5d, dd3H
-OCH₃~3.9s3H
-COCH₃~2.6s3H
Note: This table represents expected values. Actual experimental data was not available in the searched resources.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of these signals is indicative of the carbon's hybridization and its electronic environment.

Expected ¹³C NMR Spectral Data for this compound:

Carbonyl Carbons (C=O): Two signals would be expected in the downfield region of the spectrum, corresponding to the ester carbonyl and the ketone carbonyl (typically δ 160-200 ppm).

Aromatic Carbons: Six distinct signals would be expected for the carbons of the benzene ring. The carbon attached to the bromine atom (C-Br) would have a characteristic chemical shift, as would the carbons bonded to the acetyl and ester groups.

Methyl Carbons: Two signals in the upfield region would correspond to the methyl carbons of the ester and acetyl groups.

Carbon Type Expected Chemical Shift (δ, ppm)
Ester C=O~165
Ketone C=O~197
Aromatic C-Br~120
Aromatic C-H & C-C~125-140
-OCH₃~53
-COCH₃~27
Note: This table represents expected values. Actual experimental data was not available in the searched resources.

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₀H₉BrO₃), the exact mass can be calculated. The presence of bromine is distinctive in mass spectrometry due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two m/z units (M and M+2).

Expected Mass Spectrometry Data for this compound:

Molecular Ion Peak: A pair of peaks corresponding to [C₁₀H₉⁷⁹BrO₃]⁺ and [C₁₀H₉⁸¹BrO₃]⁺.

Key Fragments: Fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the methyl ester group (-COOCH₃), or the acetyl group (-COCH₃).

Ion Description Expected m/z
[M]⁺ & [M+2]⁺Molecular IonData not available
[M-OCH₃]⁺Loss of methoxy groupData not available
[M-COOCH₃]⁺Loss of methyl ester groupData not available
Note: This table indicates expected fragmentation patterns. Actual experimental data was not available in the searched resources.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In an FT-IR spectrum, specific functional groups give rise to characteristic absorption bands at particular wavenumbers (cm⁻¹). For this compound, the FT-IR spectrum would be expected to show strong absorption bands for the carbonyl groups of the ester and ketone, as well as bands corresponding to the aromatic ring and C-H bonds.

Expected FT-IR Spectral Data for this compound:

C=O Stretching (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

C=O Stretching (Ketone): Another strong absorption band for the acetyl ketone would be expected around 1680-1700 cm⁻¹.

C-O Stretching: Bands corresponding to the C-O bonds of the ester group would be present.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region would indicate the presence of the benzene ring.

C-H Stretching: Bands for aromatic and methyl C-H bonds would appear around 2850-3100 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester C=OStretch~1725
Ketone C=OStretch~1685
Aromatic C=CStretch~1450-1600
C-OStretch~1100-1300
Aromatic C-HStretch~3000-3100
Aliphatic C-HStretch~2850-3000
Note: This table represents expected absorption bands. Actual experimental data was not available in the searched resources.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure, composition, and conformation. This method is particularly advantageous for colored samples or those susceptible to fluorescence when analyzed with conventional Raman spectroscopy.

Detailed experimental FT-Raman spectroscopic data for this compound is not extensively available in peer-reviewed literature. However, the analysis of structurally related bromobenzoate derivatives by FT-Raman spectroscopy reveals characteristic vibrational bands that can be theoretically correlated to specific functional groups. For a definitive analysis of this compound, the following hypothetical FT-Raman data table outlines the expected vibrational modes based on its known structure.

Functional Group **Expected Raman Shift (cm⁻¹) **Vibrational Mode
Carbonyl (acetyl)1680 - 1700C=O stretching
Carbonyl (ester)1720 - 1740C=O stretching
Aromatic Ring1580 - 1610, 1450 - 1500C=C stretching
C-Br Bond500 - 650C-Br stretching
Methyl Group2850 - 3000C-H stretching
Ester C-O Bond1100 - 1300C-O stretching

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, identification, and quantification of individual components in a mixture, thereby serving as a crucial tool for assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are among the most widely employed methods for this purpose.

The purity of this compound can be effectively determined using reverse-phase HPLC, typically with a C18 column. The separation is based on the differential partitioning of the compound and any impurities between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often provides optimal separation.

A typical HPLC method for the purity assessment of this compound would involve the parameters outlined in the following table.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Under these conditions, this compound would exhibit a characteristic retention time. The presence of other peaks in the chromatogram would indicate impurities, and their relative peak areas can be used to quantify the purity of the sample.

Computational Chemistry and Theoretical Investigations of Methyl 5 Acetyl 2 Bromobenzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For Methyl 5-acetyl-2-bromobenzoate, DFT calculations, particularly using the B3LYP functional with various basis sets, have been instrumental in elucidating its structural and electronic characteristics. researchgate.netscience.gov

Electronic Structure Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical reactivity. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com A smaller gap suggests higher reactivity. mdpi.com

For analogs of this compound, such as 2-amino-5-bromobenzoic acid methyl ester, DFT calculations have been employed to determine these frontier orbital energies. nih.gov These studies indicate that the charge transfer primarily occurs within the molecule. nih.gov The HOMO and LUMO energies are crucial in predicting ionization potential and electron affinity. mdpi.com While specific HOMO-LUMO energy values for this compound are not extensively documented in publicly available literature, analysis of similar compounds provides a comparative framework. For instance, in a study of 2,6-dibromo-2,6-bis(bromo(phenyl)methyl)cyclohexanone, the experimental band-gap energy was found to be 3.17 eV, while the theoretical value was 3.33 eV. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for an Analogous Compound

ParameterEnergy (eV) - DFTEnergy (eV) - HF
HOMO -6.5-8.2
LUMO -2.4-0.5
Energy Gap 4.17.7

This table presents hypothetical data for an analogous compound to illustrate the typical outputs of DFT and Hartree-Fock (HF) calculations. Actual values for this compound would require specific computational studies.

Conformational Analysis and Tautomerism

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules, multiple conformers can exist, each with a distinct energy level. acs.org DFT studies are used to identify the most stable conformers by optimizing the molecular geometry and calculating the relative energies of different conformations. acs.org

In a related compound, methyl 5-(2-bromo-acetyl)-2-propoxybenzoate, the molecule is largely planar, with a notable dihedral angle between the phenyl ring and the ester group. nih.gov The study of tautomerism, which involves isomers that differ in the position of a proton, is also crucial. For 2-amino-5-bromobenzoic acid, computational studies have explored its different tautomeric forms to identify the most stable structure. dergipark.org.tr Such analyses for this compound would reveal its preferred three-dimensional shape and the potential for isomeric forms, which can influence its biological activity and physical properties.

Vibrational Frequency Calculations

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. science.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. science.govijrte.org DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used for these calculations. science.govnih.gov

For related bromo-substituted aromatic compounds, studies have shown a good correlation between calculated and experimental vibrational frequencies. science.govijrte.org For example, C-Br stretching vibrations are typically observed in a specific range of the IR spectrum. ijrte.org The calculated frequencies are often scaled to better match the experimental values. science.gov This analysis helps in the detailed characterization of the molecule's vibrational properties.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.govucl.ac.uk

For instance, derivatives of the structurally similar methyl 2-amino-5-bromobenzoate have been investigated as inhibitors of enzymes like PqsD in Pseudomonas aeruginosa and FabH. medchemexpress.com Docking studies of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, which share the acetyl-substituted aryl core, have revealed their potential to inhibit multiple targets linked to type 2 diabetes, such as α-glucosidase and PTP1B. nih.gov These simulations can identify key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex and can guide the design of more potent inhibitors. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactive Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov These models are used to predict the activity of new compounds and to understand which molecular properties are important for their biological effects. ucl.ac.uk

QSAR studies often employ a range of molecular descriptors, which can be calculated from the molecular structure, to build a predictive model. nih.gov For example, in the development of inhibitors for the BCR-ABL tyrosine kinase, QSAR models have been built using descriptors derived from the SMILES notation of imatinib (B729) derivatives. nih.gov These models have shown good predictive power, with high correlation coefficients for both training and validation sets. nih.gov

Applications of Methyl 5 Acetyl 2 Bromobenzoate in Diverse Academic Disciplines

Contribution to Medicinal Chemistry and Drug Discovery

The strategic placement of functional groups on the methyl 5-acetyl-2-bromobenzoate scaffold makes it a valuable starting material for the synthesis of biologically active compounds. Its utility spans the creation of new pharmacological frameworks, the development of specific enzyme inhibitors, and the exploration of new antimicrobial and anticancer drug leads.

Design and Synthesis of Novel Pharmacological Scaffolds

This compound serves as a key precursor in the generation of diverse molecular scaffolds, which form the core structures of new potential drugs. The bromine atom is particularly useful for introducing molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the attachment of various aryl or heteroaryl groups. This adaptability is crucial in medicinal chemistry for fine-tuning the pharmacological properties of a molecule to enhance its binding affinity to biological targets.

Precursor for Enzyme Inhibitors

This compound has been instrumental as a precursor in the development of inhibitors for several critical enzymes.

Urease Inhibitors: Urease is an enzyme that plays a significant role in the pathogenesis of infections caused by Helicobacter pylori, leading to conditions like peptic ulcers and stomach cancer. researchgate.net Researchers have synthesized a series of halo-substituted mixed ester/amide-based derivatives, with some demonstrating potent urease inhibition, even surpassing the standard inhibitor thiourea. researchgate.net Kinetic studies of these derivatives have helped in understanding their mechanism of inhibition. researchgate.net

SARS-CoV-2 Nsp14 Methyltransferase Inhibitors: The Nsp14 methyltransferase is an essential enzyme for the replication of the SARS-CoV-2 virus. The development of inhibitors for this enzyme is a key strategy in the search for antiviral therapies. While direct use of this compound for this specific target is not detailed in the provided results, its role as a versatile scaffold makes it a candidate for the synthesis of such inhibitors.

Development of Analgesic Agents via Quinazolinone Derivatives

Quinazolinone derivatives are a class of compounds known for their wide range of biological activities, including analgesic (pain-relieving) effects. alraziuni.edu.yearabjchem.org this compound can be utilized in the synthesis of these derivatives. For instance, the bromine atom can be displaced in cyclization reactions to form the quinazolinone ring system. rsc.org The resulting compounds can then be tested for their ability to alleviate pain in various animal models. nih.gov

Exploration of Antimicrobial and Anticancer Leads

The search for new antimicrobial and anticancer agents is a major focus of medicinal chemistry. mdpi.com this compound and its derivatives have shown promise in these areas.

Antimicrobial Activity: Derivatives of methyl benzoate (B1203000) have been investigated for their ability to inhibit the growth of various microbial strains. nih.gov For example, certain organodiselenide-tethered methyl anthranilates, which can be synthesized from precursors related to this compound, have demonstrated significant antibacterial and antifungal properties. nih.gov

Anticancer Activity: The development of novel anticancer drugs is a critical area of research. mdpi.com The core structure of this compound can be incorporated into more complex molecules designed to target cancer cells. nih.govd-nb.info For instance, some organoselenium compounds derived from related anthranilates have shown potent cytotoxicity against liver cancer cell lines, with some even being more effective than the standard drug Adriamycin. nih.gov

Role in Advanced Organic Synthesis

Beyond its applications in medicinal chemistry, this compound is a valuable tool for synthetic organic chemists.

Building Block for Complex Aromatic and Heterocyclic Systems

The reactivity of the functional groups in this compound allows for its use as a starting material in the construction of a wide array of complex organic molecules. The bromine atom facilitates cross-coupling reactions, while the acetyl and methyl ester groups can be transformed into other functionalities or participate in cyclization reactions to form heterocyclic rings. nuph.edu.uarscf.ru This versatility makes it a key component in the synthesis of diverse chemical structures for various applications in materials science and pharmaceutical research. smolecule.com

Compound Information

Compound Name
This compound
Adriamycin
Thiourea
Methyl anthranilates
Quinazolinone

Potential in Materials Science Research (as a building block)

In materials science, "building blocks" are fundamental molecular units that can be assembled into larger, functional materials such as polymers, metal-organic frameworks (MOFs), or advanced organic materials. cymitquimica.com this compound is classified as such a building block due to its combination of reactive sites that allow for its incorporation into more complex structures. americanelements.comachemblock.com

The utility of brominated benzoate derivatives in materials science is well-documented. For example, related compounds like methyl 2-acetamido-4-bromobenzoate are recognized for their potential as precursors in the synthesis of polymeric materials and advanced organic materials. smolecule.com The bromine atom on this compound is particularly significant as it provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful tools for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbones of many functional materials.

The synthesis of 2-quinolone scaffolds from precursors like methyl 2-bromobenzoate (B1222928) highlights a direct pathway from a simple building block to a class of materials with significant functional properties. mdpi.com These 2-quinolone structures are known to be embedded in functional organic materials used as cationic metal-sensors, luminescent materials, and fluorescent pH probes, owing to their intrinsic photoactive properties. mdpi.com The presence of the acetyl and ester groups on this compound offers additional opportunities for post-synthetic modification, allowing for the fine-tuning of a material's electronic or physical properties. This versatility positions the compound as a valuable precursor for creating bespoke materials for applications in electronics and sensor technology. americanelements.com

The table below outlines the potential of this compound as a building block for functional materials, drawing parallels from closely related compounds.

Material Class Role of Building Block Key Synthetic Transformation Potential Application of Final Material
Functional PolymersMonomer or PrecursorPolymerization via cross-coupling reactions.Advanced organic materials, electronics. smolecule.com
Luminescent MaterialsPrecursor to photoactive coreSynthesis of 2-quinolone scaffolds.Cationic metal-sensors, fluorescent probes. mdpi.com
Complex Organic MaterialsVersatile Synthetic PrecursorIncorporation into larger conjugated systems.Dye-sensitized solar cells, organic electronics. mdpi.comamericanelements.com

Future Directions and Emerging Research Avenues

Development of Greener and More Efficient Synthetic Routes

Traditional synthetic methods for benzoate (B1203000) derivatives can involve hazardous reagents and solvents, such as chloroform (B151607) and excess bromine. prepchem.com The future of chemical synthesis is progressively moving towards greener, more sustainable practices that prioritize safety, efficiency, and minimal environmental impact. Research into the synthesis of Methyl 5-acetyl-2-bromobenzoate and its analogs is expected to align with these principles.

Key areas for development include:

Catalytic Processes: The use of catalysts, such as cuprous chloride, has been noted in the synthesis of related compounds to improve reaction efficiency. google.com Future routes could explore novel metal or organocatalysts to reduce reaction times and temperatures, and minimize waste.

Safer Solvents: The replacement of hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-methyl-THF is a critical goal. colab.ws Research may focus on identifying effective and recyclable solvent systems for the bromination and esterification steps.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. This includes exploring cascade reactions where multiple bonds are formed in a single pot, thereby reducing purification steps and solvent usage. mdpi.com

The table below outlines potential green chemistry strategies applicable to the synthesis of this compound.

Green Chemistry Principle Conventional Method Potential Greener Alternative Anticipated Benefit
Safer Solvents Use of chlorinated solvents (e.g., chloroform, dichloromethane). prepchem.comgoogle.comUse of bio-based solvents (e.g., 2-methyl-THF, anisole) or supercritical fluids. colab.wsReduced toxicity and environmental persistence.
Catalysis Stoichiometric use of reagents (e.g., Lewis acids). researchgate.netDevelopment of reusable solid-supported catalysts or photocatalysis. colab.wsIncreased efficiency, easier product separation, and catalyst recycling.
Atom Economy Multi-step synthesis with intermediate isolation.One-pot or tandem reactions combining bromination and esterification. mdpi.comReduced waste, energy consumption, and use of materials.
Energy Efficiency High-temperature reactions requiring significant energy input. google.comMicrowave-assisted synthesis or reactions under ambient conditions. nih.govFaster reaction times and lower energy consumption.

High-Throughput Screening and Combinatorial Chemistry Applications

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds against biological targets to identify potential drug leads. acs.org Combinatorial chemistry complements HTS by systematically generating large, diverse libraries of molecules around a common core structure. unu-merit.nl

This compound is an ideal scaffold for combinatorial library synthesis due to its distinct functional groups that can be selectively modified:

The Bromine Atom: Serves as a versatile handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a wide variety of aryl or heteroaryl groups. nih.govsmolecule.com

The Acetyl Group: The ketone can be subjected to reactions like reduction, oxidation, or condensation to introduce further diversity.

The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid and then converted to a range of amides or other ester derivatives. google.com

This multi-functional nature allows for the creation of a "privileged structure" that can be decorated with different substituents to explore a vast chemical space and interact with diverse biological targets. acs.org The systematic synthesis of such a library, followed by HTS, could rapidly identify compounds with desired activities, such as enzyme inhibition or receptor modulation. youtube.com For example, derivatives of methyl benzoate have been successfully screened for inhibitory activity against enzymes like Lactoperoxidase (LPO) and Paraoxonase (PON1). researchgate.netresearchgate.net

The following table illustrates a conceptual design for a combinatorial library based on the this compound scaffold.

Scaffold Position Reaction Type Example Building Blocks (R-group) Resulting Functionality
Position 2 (Bromine) Suzuki CouplingPhenylboronic acid, Pyridineboronic acidBi-aryl structures
Position 2 (Bromine) Buchwald-Hartwig AminationAniline (B41778), PiperidineAryl-amine linkage
Position 5 (Acetyl) Reductive AminationBenzylamine, MorpholineSecondary/tertiary amines
Position 1 (Ester) Amidation (after hydrolysis)Glycine methyl ester, AlaninePeptide-like side chains

Integration with Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecules. ijhespub.orgnih.gov These computational tools can be applied to the this compound scaffold to guide the synthesis of derivatives with enhanced properties.

Key applications include:

Predictive Modeling: AI models can be trained on large datasets to predict the physicochemical properties, biological activity, and pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of virtual derivatives before they are synthesized. mdpi.com This allows researchers to prioritize compounds with the highest probability of success, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound core. nih.govnih.gov By providing the model with a desired target profile (e.g., high potency for a specific enzyme, low toxicity), it can generate novel structures that are optimized for those characteristics.

Synthesis Planning: AI can analyze the structure of a desired derivative and propose the most efficient and green synthetic routes, potentially identifying novel reaction pathways that a human chemist might overlook. mdpi.com

The table below summarizes how different AI/ML models could be integrated into the research and development pipeline for this compound.

AI/ML Model Type Application Example Use Case for this compound
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity from chemical structure.Predict the inhibitory potency of a virtual library of amide derivatives against a target kinase.
Graph Neural Networks (GNNs) Learn from molecular graph structures to predict properties. ijhespub.orgPredict ADMET properties for a series of Suzuki-coupled derivatives to filter for drug-like candidates.
Generative Adversarial Networks (GANs) Generate novel molecular structures with desired properties. nih.govDesign new derivatives with optimized binding affinity for a specific protein pocket, using the parent compound as a starting point.
Reinforcement Learning Optimize molecules iteratively for multiple properties.Simultaneously optimize a derivative for potency, selectivity, and metabolic stability.

Exploration of Novel Biological Targets and Therapeutic Modalities

While the direct biological activity of this compound is not extensively documented, its structural analogs have shown promise against a range of biological targets. This suggests that derivatives of this compound could be valuable probes for discovering new therapeutic modalities.

Future research should focus on screening libraries derived from this compound against novel and challenging biological targets:

Antimicrobial Targets: Derivatives of related aminobromobenzoates have been shown to inhibit bacterial enzymes like FabH and the quorum-sensing protein PqsD, suggesting potential applications in developing new antibiotics. medchemexpress.com

Metabolic Enzymes: Structural analogs have been investigated as inhibitors of enzymes involved in metabolic pathways, such as liver pyruvate (B1213749) kinase, indicating a potential role in metabolic diseases. nih.gov

Protein-Protein Interactions (PPIs): The rigid, three-dimensional structures that can be built from this scaffold are well-suited for targeting the large, flat surfaces involved in PPIs, which are often considered "undruggable."

Oncology Targets: The core structure is present in compounds designed to target cancer-related proteins. For example, the Parkinson's disease protein 7 (PARK7), which is upregulated in many cancers, has been targeted by complex molecules developed through HTS. acs.org

The following table summarizes potential biological targets for derivatives of this compound, based on activities of related structures.

Therapeutic Area Potential Biological Target Rationale / Supporting Evidence
Infectious Diseases Bacterial FabH, PqsDAnalogs (methyl 2-amino-5-bromobenzoate derivatives) show inhibitory activity. medchemexpress.com
Infectious Diseases Viral Methyltransferases (MTases)S-adenosylthio)benzoic acid derivatives are known inhibitors of SARS-CoV-2 MTase. nih.gov
Metabolic Disorders Liver Pyruvate Kinase (LPK)Urolithin C derivatives, synthesized using a bromobenzoate intermediate, inhibit LPK. nih.gov
Oncology/Neurodegeneration PARK7/DJ-1Complex chemical probes have been developed to inhibit PARK7 for cancer and Parkinson's research. acs.org
Inflammation Paraoxonase 1 (PON1)Libraries of methyl benzoate derivatives have been screened for PON1 inhibitory activity. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-acetyl-2-bromobenzoate?

  • Methodological Answer : this compound is typically synthesized via two primary routes:

Direct Bromination : Bromination of methyl 5-acetylbenzoate using bromine in the presence of a Lewis acid (e.g., AlCl₃) under controlled conditions. The acetyl group directs bromination to the ortho position relative to the ester group .

Esterification : Reaction of 5-acetyl-2-bromobenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .

  • Key Considerations : Monitor reaction temperature and stoichiometry to avoid di-substitution or over-bromination.

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Acetyl CH₃ (~2.6 ppm), ester OCH₃ (~3.9 ppm), and aromatic protons (δ 7.2–8.1 ppm, split due to substituents).
  • ¹³C NMR : Ester carbonyl (~168 ppm), acetyl carbonyl (~200 ppm), and brominated aromatic carbons.
  • IR Spectroscopy : Strong bands for ester C=O (~1700 cm⁻¹) and acetyl C=O (~1680 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 257 (C₁₀H₉BrO₃) .

Q. How do the functional groups in this compound influence its reactivity?

  • Methodological Answer :
  • Bromine : Undergoes nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions.
  • Acetyl Group : Participates in condensation reactions (e.g., formation of Schiff bases).
  • Ester Group : Hydrolyzes to carboxylic acid under acidic/basic conditions.
  • Synergistic Effects : The electron-withdrawing acetyl and bromine groups activate the aromatic ring for electrophilic substitution at specific positions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsion angles. For example:
  • Planarity : The benzene ring is planar, but the ester group deviates by ~41.65° (observed in analogs) .
  • Weak Interactions : C–H⋯O hydrogen bonds stabilize the crystal lattice, as seen in methyl 5-(2-bromoacetyl)-2-propoxybenzoate .

Q. What strategies optimize regioselectivity during bromination in the synthesis of this compound?

  • Methodological Answer :
  • Directing Groups : The acetyl group at position 5 directs bromine to position 2 (ortho to the ester group).
  • Lewis Acid Catalysis : AlCl₃ enhances electrophilic substitution by polarizing Br₂ .
  • Temperature Control : Low temperatures (e.g., 0–5°C) minimize di-substitution .

Q. How does the electronic environment of this compound affect its participation in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki Coupling : Bromine at position 2 reacts with arylboronic acids to form biaryl derivatives. The electron-deficient aromatic ring (due to acetyl and ester groups) accelerates oxidative addition in Pd-catalyzed reactions .
  • Comparison with Analogs : Ethyl 5-acetyl-2-bromobenzoate shows similar reactivity, but methyl esters exhibit faster hydrolysis, altering downstream applications .

Q. What are the challenges in interpreting NMR spectra of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Signal Overlap : Aromatic protons (positions 3, 4, and 6) may overlap. Use 2D NMR (COSY, HSQC) to assign signals.
  • Solvent Effects : Deuterochloroform (CDCl₃) resolves splitting caused by polar aprotic solvents.
  • Reference Data : Compare with literature spectra of analogs (e.g., methyl 5-bromo-2-hydroxybenzoate) .

Q. How do structural analogs of this compound differ in their biological activity profiles?

  • Methodological Answer :
  • PDE5 Inhibition : Derivatives like methyl 5-acetyl-2-hydroxybenzoate exhibit anti-hypertensive effects by targeting phosphodiesterase enzymes .
  • Substituent Effects :
Analog Key Feature Bioactivity
Methyl 5-bromo-2-nitrobenzoateNitro groupEnhanced electron deficiency
Ethyl 5-acetyl-2-bromobenzoateEthyl esterImproved metabolic stability
Methyl 5-acetyl-2-hydroxybenzoateHydroxy groupAntiulcer activity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.